molecular formula C13H14N2OS B3056396 1-(4-Methyl-2-(p-tolylamino)thiazol-5-yl)ethanone CAS No. 71047-48-8

1-(4-Methyl-2-(p-tolylamino)thiazol-5-yl)ethanone

Cat. No.: B3056396
CAS No.: 71047-48-8
M. Wt: 246.33 g/mol
InChI Key: USXHFWPMWDRNAX-UHFFFAOYSA-N
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Description

1-(4-Methyl-2-(p-tolylamino)thiazol-5-yl)ethanone is a heterocyclic compound that features a thiazole ring, which is known for its significant biological activities. Thiazole derivatives are widely recognized for their diverse pharmacological properties, including anticancer, anti-inflammatory, antifungal, and antiviral activities .

Preparation Methods

The synthesis of 1-(4-Methyl-2-(p-tolylamino)thiazol-5-yl)ethanone can be achieved through various methods. One common approach involves the condensation of aromatic amines, ammonium thiocyanate, and 3-chloroacetylacetone in the presence of polyethylene glycol as a solvent . This method is considered eco-friendly and efficient, yielding the desired product in good-to-excellent yields.

Another method involves a one-pot, five-component reaction using anilines, 3-chloropentane-2,4-dione, ammonium thiocyanate, thiosemicarbazide, and dialkylacetylene dicarboxylate . This approach is also efficient and produces the compound in high yields.

Chemical Reactions Analysis

1-(4-Methyl-2-(p-tolylamino)thiazol-5-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines.

Scientific Research Applications

1-(4-Methyl-2-(p-tolylamino)thiazol-5-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methyl-2-(p-tolylamino)thiazol-5-yl)ethanone involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in cancer cell proliferation or inflammation . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-(4-Methyl-2-(p-tolylamino)thiazol-5-yl)ethanone can be compared with other thiazole derivatives, such as:

  • 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone
  • 1-(4-Methyl-2-(ethylamino)thiazol-5-yl)ethanone

These compounds share similar structures but differ in their substituents, which can affect their biological activities and chemical reactivity. The unique combination of the p-tolylamino group in this compound contributes to its distinct pharmacological properties .

Biological Activity

1-(4-Methyl-2-(p-tolylamino)thiazol-5-yl)ethanone is a thiazole derivative that has gained attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound based on available research findings.

Chemical Structure

The compound's structure can be described as follows:

  • Chemical Formula : C₁₃H₁₅N₂OS
  • Molecular Weight : Approximately 235.34 g/mol

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of thiazole derivatives, including this compound. In vitro assays demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 4 μg/mL
Escherichia coli8 μg/mL
Pseudomonas aeruginosa16 μg/mL

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that it may inhibit the growth of certain cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Case Study:
In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a 50% reduction in cell viability at concentrations as low as 10 μM after 48 hours of exposure. Flow cytometry analysis confirmed an increase in apoptotic cells compared to untreated controls .

Anti-inflammatory Activity

Thiazole derivatives are also known for their anti-inflammatory effects. The compound was tested in a model of lipopolysaccharide (LPS)-induced inflammation in mice. Results showed a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when administered at a dose of 20 mg/kg .

The biological activity of this compound may be attributed to its ability to interact with various molecular targets within cells:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Modulation of Signaling Pathways : It could modulate signaling pathways related to inflammation and apoptosis, leading to reduced inflammatory responses and enhanced cancer cell death.

Properties

IUPAC Name

1-[4-methyl-2-(4-methylanilino)-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-8-4-6-11(7-5-8)15-13-14-9(2)12(17-13)10(3)16/h4-7H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXHFWPMWDRNAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354297
Record name 7R-0250
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71047-48-8
Record name 7R-0250
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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